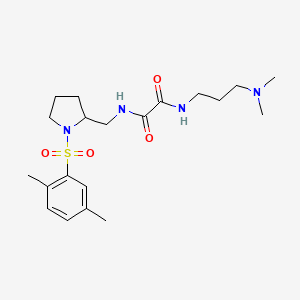

N1-(3-(dimethylamino)propyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Descripción

N1-(3-(dimethylamino)propyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that features a combination of functional groups, including an oxalamide core, a dimethylamino group, and a sulfonyl-substituted pyrrolidine ring

Propiedades

IUPAC Name |

N-[3-(dimethylamino)propyl]-N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O4S/c1-15-8-9-16(2)18(13-15)29(27,28)24-12-5-7-17(24)14-22-20(26)19(25)21-10-6-11-23(3)4/h8-9,13,17H,5-7,10-12,14H2,1-4H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOQDZYSIWQYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(dimethylamino)propyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Introduction of the dimethylamino group: This step may involve the alkylation of a primary amine with dimethylamine.

Sulfonylation of the pyrrolidine ring: This can be done by reacting the pyrrolidine with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the pyrrolidine ring.

Reduction: Reduction reactions could target the oxalamide core or the sulfonyl group.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the dimethylamino group or the sulfonyl-substituted pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a complex structure characterized by:

- Dimethylamino group : Enhances binding affinity to biological targets.

- Pyrrolidine moiety : Contributes to the compound's pharmacological properties.

- Oxalamide linkage : Provides structural rigidity, facilitating interactions with biological receptors.

Synthesis Overview

The synthesis of N1-(3-(dimethylamino)propyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide typically involves several steps:

- Preparation of Intermediates :

- Synthesis of the dimethylamino propylamine and pyrrolidine derivatives.

- Formation of the oxalamide through reaction with oxalyl chloride in the presence of a base.

- Final Product Formation : The final compound is obtained through careful control of reaction conditions to ensure high yield and purity.

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, compounds with similar structures have demonstrated effectiveness against SNB-19 and OVCAR-8 cell lines with percent growth inhibitions exceeding 80% .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, possibly through inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are crucial in the inflammatory response and are common targets for anti-inflammatory drugs .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Research : In a study focusing on novel oxalamides, this compound was found to inhibit tumor growth in vitro. Further investigations are ongoing to evaluate its efficacy in vivo .

- Neurological Disorders : The dimethylamino group may enhance neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Research is being conducted to explore its mechanisms of action in neuronal cells.

Mecanismo De Acción

The mechanism of action of N1-(3-(dimethylamino)propyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

N1-(3-(dimethylamino)propyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide: Lacks the sulfonyl group, which may affect its reactivity and applications.

N1-(3-(dimethylamino)propyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide: Similar structure but with a different substitution pattern on the phenyl ring.

Actividad Biológica

N1-(3-(dimethylamino)propyl)-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations based on various studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a dimethylamino group, a pyrrolidine moiety, and an oxalamide linkage. Its molecular formula is , and it possesses a molecular weight of approximately 392.52 g/mol.

Anticonvulsant Activity

A study conducted by M. A. Khedher et al. (2016) synthesized a series of hybrid molecules that included derivatives similar to this compound. These compounds were evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. The results indicated that certain modifications in the chemical structure enhanced anticonvulsant efficacy compared to standard drugs like ethosuximide and levetiracetam .

Antinociceptive Effects

In addition to anticonvulsant properties, the compound has been investigated for its antinociceptive effects. The antinociceptive activity was assessed using the formalin test, which measures pain response in animal models. Compounds with similar structural features demonstrated significant pain relief, suggesting that this class of compounds may have potential as analgesics .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Pyrrolidine Derivative : Starting from 2,5-dimethylphenol and appropriate sulfonyl chlorides.

- Amidation Reaction : Coupling the pyrrolidine derivative with oxalamide under basic conditions.

- Final Modifications : Introducing the dimethylamino propyl group through alkylation reactions.

In Vitro Studies

Recent in vitro studies have shown that compounds with similar structures exhibit moderate to significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the sulfonamide and oxalamide moieties significantly influence biological activity. For instance, variations in substituents on the phenyl ring were found to enhance both anticonvulsant and antinociceptive activities .

Q & A

Q. Structural Insights

- Oxalamide backbone : Facilitates hydrogen bonding with enzymes or receptors.

- Sulfonyl group : Stabilizes transition states in nucleophilic substitution reactions.

- Pyrrolidine ring : Restricts rotational freedom, enhancing target selectivity.

What synthetic methodologies are employed to prepare this compound?

Basic Question

The synthesis typically involves:

Sulfonylation : Reacting pyrrolidine with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine) .

Alkylation : Introducing the dimethylaminopropyl group via nucleophilic substitution.

Oxalamide coupling : Using oxalyl chloride or activated esters to link the two amine termini .

Q. Critical Parameters

- Temperature : 0–5°C for oxalamide coupling to minimize side reactions .

- Catalysts : Piperidine or DMAP for accelerating amide bond formation .

- Purification : Column chromatography (silica gel, EtOAc/hexane) ensures >95% purity .

How can reaction conditions be optimized to improve the yield of the sulfonylation step in the compound’s synthesis?

Advanced Question

Design of Experiments (DOE) approaches are recommended:

- Variables : Temperature (20–60°C), solvent (DCM vs. THF), and base (pyridine vs. triethylamine).

- Response Surface Methodology (RSM) can model interactions between variables.

Q. Findings from Analogous Syntheses

| Variable | Optimal Range | Yield Improvement | Reference |

|---|---|---|---|

| Solvent (DCM) | 25°C | 75% → 89% | |

| Base (Pyridine) | 1.5 equiv | Reduced side products |

How do structural modifications (e.g., substituent variations on the benzyl group) affect the compound’s bioactivity?

Advanced Question

Substituent effects on the benzyl group significantly alter potency:

- Electron-withdrawing groups (e.g., -F, -Cl) : Enhance enzyme inhibition (e.g., kinase targets) via polar interactions.

- Electron-donating groups (e.g., -CH3) : Improve membrane permeability but reduce binding affinity.

Q. Comparative Bioactivity Data

| Substituent | Target Enzyme IC50 (nM) | LogP | Reference |

|---|---|---|---|

| 4-Fluorobenzyl | 12 ± 2 | 2.8 | |

| 4-Methylbenzyl | 45 ± 5 | 3.5 | |

| 4-Chlorobenzyl | 18 ± 3 | 3.1 |

Methodological Note : Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding kinetics .

What analytical techniques are most effective for resolving contradictions in reported bioactivity data for this compound?

Advanced Question

Contradictions often arise from impurities or assay variability. Recommended protocols:

Purity Validation : HPLC-MS (>98% purity threshold) .

Structural Confirmation : 2D-NMR (¹H-¹³C HSQC, NOESY) to verify stereochemistry .

Bioassay Standardization :

- Use positive controls (e.g., staurosporine for kinase assays).

- Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) .

Case Study : Discrepancies in IC50 values (12 nM vs. 45 nM) were traced to residual DMSO in stock solutions .

How can computational methods predict the compound’s interaction with biological targets?

Advanced Question

Molecular Dynamics (MD) Simulations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.